4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
4-piperidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-12-18-9-8-14(13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJSBDKQYIDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Piperidin-1-yl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-(Piperidin-1-yl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Piperidines: Produced through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of aryl or vinyl halides with the boronic ester in the presence of a palladium catalyst. The compound's stability and reactivity allow for efficient synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
Oxidation and Substitution Reactions
The compound can also undergo oxidation to yield boronic acids or other derivatives, as well as nucleophilic substitution reactions involving the piperidine ring. These reactions facilitate the development of various functionalized organic molecules, expanding its utility in synthetic chemistry.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its structure allows for modifications that can enhance biological activity against specific targets. Preliminary studies indicate potential anticancer properties, suggesting that it may inhibit enzymes involved in tumor growth.
Neuropharmacological Research
The compound's structural features suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological applications. Research has indicated that derivatives of similar compounds exhibit effects on neurotransmission, highlighting the potential for developing new therapeutic agents targeting neurological disorders.
Materials Science
Advanced Materials Production
In industrial applications, this compound is utilized in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds is exploited to create complex polymer structures with desirable properties.
Case Studies
Recent studies have focused on modifying the piperidine ring to enhance anticancer activity and selectivity against specific cancer types. For instance, research demonstrated that certain substitutions on the piperidine moiety significantly improved cytotoxic effects against various cancer cell lines. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester to other boronic esters can be analyzed through three lenses: substituent positioning , heterocyclic modifications , and synthetic utility .
Table 1: Key Structural and Functional Comparisons
Substituent Positioning
Biological Activity
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine moiety with a pyridine ring and a boronic acid functional group, which enhances its reactivity and applicability in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the boronic acid group allows for versatile functionalization, making it suitable for various coupling reactions in drug discovery.
Anticancer Potential
Preliminary studies indicate that this compound exhibits notable anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent. Similar compounds have demonstrated effectiveness against various cancer cell lines, indicating that this compound may also possess cytotoxic properties.
Neuropharmacological Applications
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing both piperidine and pyridine rings have been investigated for their effects on neurotransmission, indicating that this compound may also play a role in neuropharmacology.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boronic acid moiety may interact with proteins involved in cell signaling pathways, influencing their activity and potentially leading to therapeutic effects.
Comparative Analysis
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester | Lacks the oxo group; different reactivity | |
| 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester | Contains a Boc protecting group; alters reactivity | |
| This compound | Unique piperidinyl structure; potential anticancer and neuropharmacological applications |
Case Studies
Recent research has focused on the synthesis and biological evaluation of derivatives of boronic acids, including those similar to this compound. For example, studies have shown that modifications to the piperidine ring can significantly enhance anticancer activity and selectivity against certain cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts like Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) or Pd(OAc)₂ (palladium acetate) are used with ligands such as XPhos or SPhos. Reaction conditions often involve inert atmospheres, temperatures between 75–110°C, and solvents like tetrahydrofuran (THF) or 1,4-dioxane. A representative procedure involves coupling a brominated pyridine derivative with a pinacol boronate ester precursor, achieving yields of 54–94% depending on the catalyst system and stoichiometry .
Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?
- Data-Driven Answer :
- Methodological Note : Pre-solubility testing in DMSO:water mixtures (e.g., 10% DMSO) is recommended for biological assays to avoid precipitation .
Q. What purification techniques are effective post-synthesis?
- Answer : Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradients) is standard. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised. Crystallization from ethanol or methanol can improve purity for X-ray diffraction studies .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling reactions be optimized using this boronic ester?
- Optimization Strategies :
- Catalyst Screening : Test Pd(OAc)₂ with XPhos or RuPhos ligands for electron-deficient aryl halides. Evidence shows Pd(dppf)Cl₂ achieves 94% yield in THF at 75°C .
- Solvent Systems : Use 1,4-dioxane:water (4:1) for biphasic reactions to enhance stability of the boronate ester.
- Microwave Assistance : Reduces reaction time (e.g., 1 h at 110°C under microwave irradiation) while maintaining yields >85% .
Q. What strategies mitigate insolubility in cross-coupling reactions?
- Approaches :
- Co-Solvents : Add 10–20% DMSO or DMF to THF/water mixtures to improve solubility without inhibiting catalysis.
- Sonication : Pre-dissolve the boronic ester in THF via sonication (10–15 min) before adding aqueous bases (e.g., K₃PO₄).
- Temperature Gradients : Start reactions at 50°C to dissolve reagents, then ramp to 85°C to drive completion .
Q. How are reaction by-products characterized, and what analytical tools are critical?
- Analytical Workflow :
LC-MS : Monitor reaction progress and identify de-boronation by-products (e.g., free boronic acid).
¹H/¹³C NMR : Confirm regioselectivity in coupling reactions (e.g., meta vs. para substitution on pyridine).
X-ray Crystallography : Resolve ambiguous structures when boronate ester coordination is suspected .
Q. What are best practices for long-term storage and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
